Cas no 2228697-25-2 (3-3-chloro-5-(trifluoromethyl)phenoxypiperidine)

3-Chloro-5-(trifluoromethyl)phenoxypiperidine is a versatile chemical intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure combines a piperidine ring with a substituted phenoxy group, offering a unique scaffold for designing bioactive molecules. The presence of both chloro and trifluoromethyl substituents enhances its electron-withdrawing properties, making it valuable in modulating the reactivity and binding affinity of target compounds. This compound is particularly useful in the development of CNS-active drugs and crop protection agents due to its ability to influence lipophilicity and metabolic stability. Its high purity and well-defined synthetic pathway ensure consistent performance in research and industrial applications. The compound's stability under various conditions further supports its use in multi-step synthetic routes.
3-3-chloro-5-(trifluoromethyl)phenoxypiperidine structure
2228697-25-2 structure
Product Name:3-3-chloro-5-(trifluoromethyl)phenoxypiperidine
CAS No:2228697-25-2
MF:C12H13ClF3NO
MW:279.68593287468
CID:6600266
PubChem ID:165866939
Update Time:2025-07-02

3-3-chloro-5-(trifluoromethyl)phenoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-3-chloro-5-(trifluoromethyl)phenoxypiperidine
    • 3-[3-chloro-5-(trifluoromethyl)phenoxy]piperidine
    • EN300-1966090
    • 2228697-25-2
    • Inchi: 1S/C12H13ClF3NO/c13-9-4-8(12(14,15)16)5-11(6-9)18-10-2-1-3-17-7-10/h4-6,10,17H,1-3,7H2
    • InChI Key: FDOTYBJUIFDKNY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=C(C=1)OC1CNCCC1

Computed Properties

  • Exact Mass: 279.0637762g/mol
  • Monoisotopic Mass: 279.0637762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 21.3Ų

3-3-chloro-5-(trifluoromethyl)phenoxypiperidine Pricemore >>

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Additional information on 3-3-chloro-5-(trifluoromethyl)phenoxypiperidine

Comprehensive Overview of 3-3-chloro-5-(trifluoromethyl)phenoxypiperidine (CAS No. 2228697-25-2)

In the realm of specialty chemicals, 3-3-chloro-5-(trifluoromethyl)phenoxypiperidine (CAS No. 2228697-25-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its phenoxypiperidine backbone and trifluoromethyl substituent, is increasingly studied for its role in pharmaceutical intermediates and agrochemical research. Its molecular formula and precise synthesis pathways make it a subject of interest for researchers exploring heterocyclic compounds and fluorinated derivatives.

The growing demand for trifluoromethyl-containing compounds in drug discovery aligns with the relevance of CAS No. 2228697-25-2. Fluorinated molecules, such as this one, are prized for their metabolic stability and lipophilicity, which enhance bioavailability—a key focus in modern medicinal chemistry. Recent trends in AI-driven molecular design and high-throughput screening have further amplified interest in such scaffolds, as they offer promising templates for targeting GPCRs and enzymes.

From an industrial perspective, 3-3-chloro-5-(trifluoromethyl)phenoxypiperidine is often discussed in contexts like custom synthesis and contract manufacturing. Companies specializing in fine chemicals emphasize its scalability and purity standards, addressing queries about bulk procurement and regulatory compliance. Environmental considerations, such as green chemistry protocols for its production, also resonate with sustainability-focused stakeholders.

Researchers frequently inquire about the spectroscopic data (NMR, HPLC) and crystallographic properties of this compound, underscoring its analytical complexity. Peer-reviewed studies highlight its potential as a building block for bioactive molecules, particularly in CNS disorders—a hot topic in neuroscience research. Collaborative efforts between academia and industry continue to explore its derivatives for selective receptor modulation.

In summary, CAS No. 2228697-25-2 exemplifies the intersection of structural innovation and application versatility. Its relevance to drug development pipelines and material science ensures its prominence in scientific discourse, while SEO-driven queries around synthetic methodologies and patent landscapes reflect its commercial viability. As advancements in computational chemistry accelerate, this compound is poised to remain a focal point in interdisciplinary research.

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